molecular formula C18H26N6O B2480387 N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide CAS No. 2380042-10-2

N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide

Cat. No.: B2480387
CAS No.: 2380042-10-2
M. Wt: 342.447
InChI Key: UVIIEPCSXPYQDV-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide: is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine moiety, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyridopyrimidine core . The final product is obtained by reacting the pyridopyrimidine derivative with tert-butyl piperidine-1-carboxylate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridopyrimidine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pyridopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-18(2,3)23-17(25)24-9-6-13(7-10-24)11-20-16-14-5-4-8-19-15(14)21-12-22-16/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,23,25)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIEPCSXPYQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC2=NC=NC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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